Cas no 2229515-03-9 (2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid)

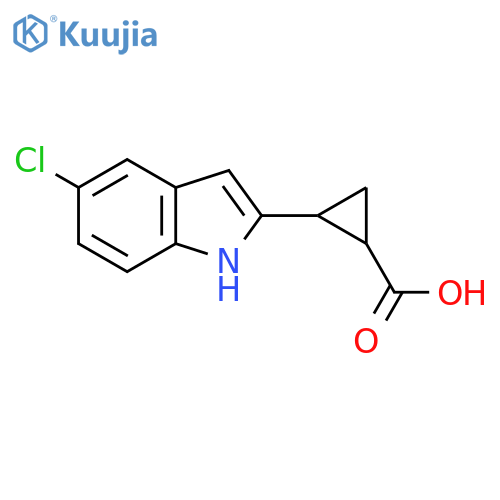

2229515-03-9 structure

商品名:2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid

- EN300-1963710

- 2229515-03-9

-

- インチ: 1S/C12H10ClNO2/c13-7-1-2-10-6(3-7)4-11(14-10)8-5-9(8)12(15)16/h1-4,8-9,14H,5H2,(H,15,16)

- InChIKey: FHLVPIHZDJHZST-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C1CC1C(=O)O)N2

計算された属性

- せいみつぶんしりょう: 235.0400063g/mol

- どういたいしつりょう: 235.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 53.1Ų

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963710-0.25g |

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid |

2229515-03-9 | 0.25g |

$1196.0 | 2023-06-02 | ||

| Enamine | EN300-1963710-0.5g |

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid |

2229515-03-9 | 0.5g |

$1247.0 | 2023-06-02 | ||

| Enamine | EN300-1963710-10.0g |

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid |

2229515-03-9 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1963710-1.0g |

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid |

2229515-03-9 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1963710-2.5g |

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid |

2229515-03-9 | 2.5g |

$2548.0 | 2023-06-02 | ||

| Enamine | EN300-1963710-5.0g |

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid |

2229515-03-9 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1963710-0.05g |

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid |

2229515-03-9 | 0.05g |

$1091.0 | 2023-06-02 | ||

| Enamine | EN300-1963710-0.1g |

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid |

2229515-03-9 | 0.1g |

$1144.0 | 2023-06-02 |

2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

2229515-03-9 (2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量